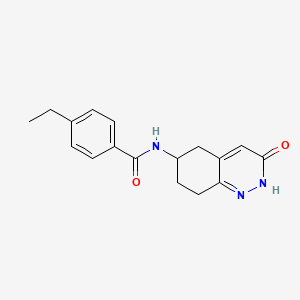

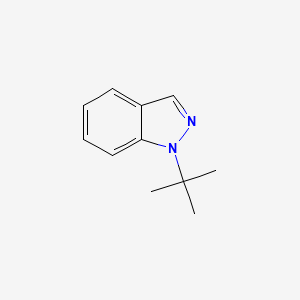

![molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2310098-20-3](/img/structure/B2496676.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines . These compounds are characterized by a pyridazine ring fused to a 1,2,3-triazole ring . They are obtained through a variety of synthetic routes .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-b]pyridazines typically involve cyclization reactions . For example, a heterocyclic diamine can be cyclized with a nitrite to form these heterocyclic ring systems .科学的研究の応用

Antibacterial Activity

Compounds with similar structures have shown promising antibacterial activities . For instance, some triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

These compounds have also been evaluated for their antifungal properties . They have shown high antifungal activities against Candida albicans, comparable to commercial antibiotics .

Anti-inflammatory Activity

Some of these compounds have been tested for their anti-inflammatory properties . They have shown high anti-inflammatory activities, comparable to commercial drugs like Indomethacin .

Anticancer Activity

Compounds with similar structures have been found to exhibit anticancer properties . They have been used in the treatment of various types of cancers .

Antiviral Activity

These compounds have also been found to display antiviral activities . They have been used in the treatment of various viral infections .

Antidepressant Activity

Compounds with similar structures have been found to exhibit antidepressant activities . They have been used in the treatment of various mental health disorders .

Enzyme Inhibitors

These compounds have been found to act as enzyme inhibitors . They have been used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity agents, and aromatase inhibitors .

Energetic Materials

Compounds with similar structures have been used as energetic materials due to their good thermal stabilities and detonation properties .

Safety and Hazards

Broad off-target screens identified similar compounds as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

作用機序

Target of Action

Similar triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent inhibition of the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .

Mode of Action

It’s known that triazolo[4,3-b]pyridazine derivatives can interact with their targets (such as c-met protein kinase) and inhibit their activity . This inhibition can lead to a decrease in cellular growth and survival, particularly in cancer cells .

Biochemical Pathways

Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may affect pathways related to cellular growth, survival, and migration .

Result of Action

Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may lead to a decrease in cellular growth and survival, particularly in cancer cells .

特性

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOKWDNRJHMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

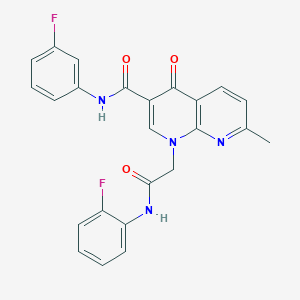

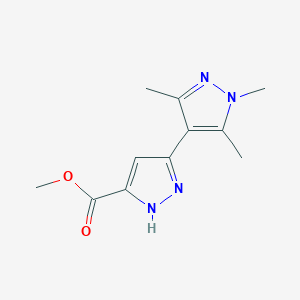

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

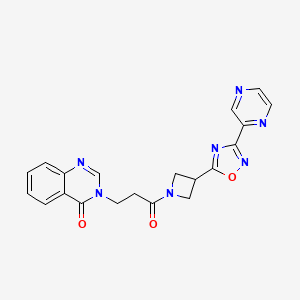

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

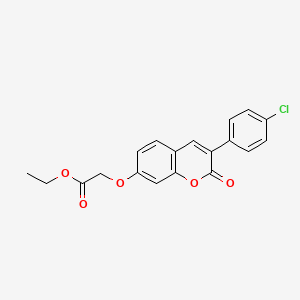

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

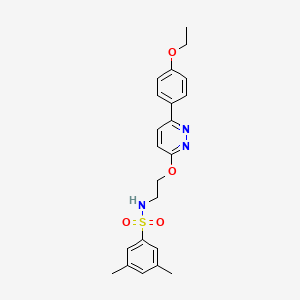

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

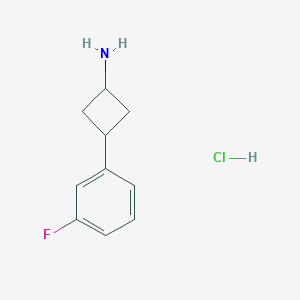

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)